2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(2,4-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
This compound is a thieno[3,2-d]pyrimidin-4(3H)-one derivative featuring a 2,3-dihydroindole moiety linked via a sulfanyl-oxoethyl group at the 2-position and a 2,4-dimethylphenyl substituent at the 3-position. The thieno[3,2-d]pyrimidinone core is a heterocyclic scaffold known for its pharmacological relevance, particularly in anticancer and antimicrobial research .
Properties
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-(2,4-dimethylphenyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S2/c1-15-7-8-19(16(2)13-15)27-23(29)22-18(10-12-30-22)25-24(27)31-14-21(28)26-11-9-17-5-3-4-6-20(17)26/h3-8,10,12-13H,9,11,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNKMMUAVOEJAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)N4CCC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which are part of the compound’s structure, have been found to bind with high affinity to multiple receptors. These receptors could potentially be the targets of this compound.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. The compound may interact with its targets, leading to changes that result in these biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.
Result of Action
Given the various biological activities associated with indole derivatives, the compound could potentially have a wide range of effects at the molecular and cellular level. These could include inhibiting viral replication, reducing inflammation, killing or inhibiting the growth of cancer cells or microbes, and more.
Biological Activity
The compound 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(2,4-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and enzyme inhibition activities.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C₁₈H₁₈N₂O₂S
- Molecular Weight : 318.41 g/mol
- CAS Number : Not specified in the search results.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that it can inhibit the proliferation of various cancer cell lines, including colorectal (Caco-2) and lung (A549) cancer cells. For instance:
- Caco-2 Cells : The compound reduced cell viability to approximately 39.8% compared to untreated controls (p < 0.001).
- A549 Cells : It showed a moderate reduction in cell viability, suggesting selective activity against certain cancer types.
These findings suggest that the compound may serve as a potential lead in the development of novel anticancer therapies.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary results indicate:
- Effective Against : Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.
- Mechanism of Action : The exact mechanism remains under investigation, but it is hypothesized to involve disruption of bacterial cell wall synthesis or function.
Enzyme Inhibition
In addition to its anticancer and antimicrobial activities, the compound has been studied for its ability to inhibit specific enzymes:
- Butyrylcholinesterase (BChE) : Exhibited competitive inhibition with an IC50 value of 46.42 µM, comparable to known inhibitors like physostigmine.
- Acetylcholinesterase (AChE) : Showed moderate inhibitory effects with an IC50 of 157.31 µM.
These enzyme inhibition studies suggest potential applications in treating neurodegenerative diseases where cholinergic dysfunction is prevalent.
Study 1: Anticancer Efficacy
A recent study screened a library of compounds for anticancer activity using multicellular spheroids as a model. The results indicated that the compound significantly reduced tumor growth in vitro, supporting its potential as a therapeutic agent against solid tumors .
Study 2: Antimicrobial Assessment
In vitro testing against various bacterial strains revealed that the compound had broad-spectrum activity. It was particularly effective against resistant strains, highlighting its potential as a novel antimicrobial agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Structural Analogues and Their Activities
Key Structural and Functional Differences
Core Heterocycle: The target compound uses a thieno[3,2-d]pyrimidinone scaffold, while most analogues (e.g., ) feature thieno[2,3-d]pyrimidinones. The [3,2-d] isomer may alter electronic distribution and binding pocket compatibility compared to [2,3-d] derivatives .
Substituent Effects: Indole vs. Lipophilic Groups: The 2,4-dimethylphenyl substituent increases lipophilicity (predicted logP = 3.8) compared to polar groups like dimethylaminoethyl (logP = 1.2 in ), which may affect blood-brain barrier penetration.
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to those in , involving condensation of 2H-thieno[3,2-d][1,3]oxazine-2,4-dione with aldehydes and amines. Yields for such reactions range from 46–86% , comparable to other thienopyrimidinones.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
